Decyl beta-D-glucopyranoside
Overview
Description
Decyl beta-D-glucopyranoside is a nonionic surfactant widely used in various industries due to its amphipathic nature. This compound consists of a decyl group attached to a glucose molecule, forming a glycosidic bond. It is known for its excellent surfactant properties, making it useful in cleaning products, cosmetics, food, and pharmaceuticals .
Mechanism of Action
Target of Action
Decyl glucoside primarily targets the skin and hair as a surfactant . It is often used in cosmetic formularies, including baby shampoo and products for individuals with sensitive skin . It also interacts with proteins such as bovine serum albumin (BSA) .
Mode of Action
Decyl glucoside is an alkyl polyglucoside , which means it is a non-ionic surfactant . As a surfactant, it works by reducing the surface tension between the skin and impurities, allowing for easy removal of dirt and oils . It also helps stabilize emulsions in skincare products, ensuring that oil- and water-based components remain blended . When interacting with proteins like BSA, it has the capacity to quench the intrinsic fluorescence via the formation of decyl glucoside/BSA complexes .
Biochemical Pathways
It is known that surfactants like decyl glucoside can alter the surface properties of solutions, with the subsequent formation of micelles through aggregation . This action can affect the distribution and behavior of other molecules in the solution.
Pharmacokinetics
As a surfactant, it is known to have excellent foaming capacity and good dermatological compatibility . It is also biodegradable and derived from plant-based substances, suggesting it may have a favorable environmental and safety profile .
Result of Action
The primary result of decyl glucoside’s action is the cleansing of the skin and hair. It removes dirt and excess oil without causing irritation or disrupting the skin’s natural oil production . In hair care preparations, it helps remove buildup without stripping hair of color or natural oils . It also has the ability to hydrate and protect the skin from drying out .
Action Environment
Environmental factors can influence the action, efficacy, and stability of decyl glucoside. For instance, its foaming and cleansing properties can be affected by the hardness of water. Furthermore, its stability and effectiveness can be influenced by the pH and temperature of the solution it is in .
Biochemical Analysis
Biochemical Properties
Decyl beta-D-glucopyranoside interacts with various biomolecules. For instance, it has been found to interact with bovine serum albumin (BSA), forming complexes that quench the intrinsic fluorescence .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a nonionic surfactant. It is synthesized via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .
Temporal Effects in Laboratory Settings
In laboratory settings, the relative activities of the N189F mutant under the optimized synthesis reaction conditions decreased dramatically after 2–3 days of incubation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl beta-D-glucopyranoside can be synthesized through enzymatic methods, particularly using beta-glucosidase enzymes. One common method involves reverse hydrolysis reactions in non-aqueous systems. For instance, a reaction mixture containing glucose, decanol, and an enzyme such as the N189F dalcochinase mutant can yield this compound. The reaction is typically carried out at 30°C with specific proportions of organic solvents and ionic liquids .
Industrial Production Methods: Industrial production of this compound often employs similar enzymatic methods due to their regio- and stereo-selectivity under mild conditions. The use of organic solvents and ionic liquids in the reaction mixture helps in achieving higher yields and simplifying product separation .
Chemical Reactions Analysis
Types of Reactions: Decyl beta-D-glucopyranoside primarily undergoes hydrolysis reactions. The enzymatic synthesis itself involves reverse hydrolysis, where the glycosidic bond is formed. Additionally, it can undergo transglucosylation reactions, where the glucose moiety is transferred to another alcohol .
Common Reagents and Conditions:
Hydrolysis: Water and beta-glucosidase enzymes are commonly used.
Transglucosylation: Various alcohols and beta-glucosidase enzymes are employed.
Major Products:
Hydrolysis: Glucose and decanol.
Transglucosylation: Different alkyl glucosides depending on the alcohol used.
Scientific Research Applications
Decyl beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a reference alkyl glucoside in separation and analysis procedures.
Biology: Employed in the study of membrane proteins due to its ability to solubilize proteins without denaturing them.
Medicine: Utilized in drug delivery systems as a non-toxic surfactant.
Industry: Incorporated in cleaning products, cosmetics, and food formulations for its surfactant properties.
Comparison with Similar Compounds
- Octyl beta-D-glucopyranoside
- Dodecyl beta-D-glucopyranoside
- Hexathis compound
Comparison: this compound is unique due to its balance between hydrophobic and hydrophilic properties, making it an effective surfactant for a wide range of applications. Compared to octyl beta-D-glucopyranoside, it has a longer alkyl chain, providing better solubilization properties. On the other hand, dodecyl and hexadecyl beta-D-glucopyranosides have longer alkyl chains, which can enhance their surfactant properties but may also increase their hydrophobicity, limiting their solubility in aqueous solutions .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRSMPFHFNXQRB-IBEHDNSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041208 | |
Record name | Decyl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58846-77-8, 59947-99-8 | |
Record name | Decyl glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58846-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decyl glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058846778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triton X 190 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059947998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decyl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decyl β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECYL GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z17H97EA6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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